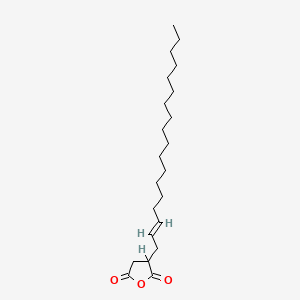
1,12-二氯十二烷
描述
1,12-Dichlorododecane is a chemical compound with the molecular formula C12H24Cl2 . It has an average mass of 239.225 Da and a monoisotopic mass of 238.125504 Da . It is also known by its IUPAC name, Dodecane, 1,12-dichloro- .
Molecular Structure Analysis
The molecular structure of 1,12-Dichlorododecane consists of a 12-carbon chain (dodecane) with a chlorine atom attached at the first and twelfth carbon atoms . The IUPAC Standard InChIKey for 1,12-Dichlorododecane is RNXPZVYZVHJVHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,12-Dichlorododecane is a solid at 20°C . It has a density of 0.95 g/mL at 25°C . The boiling point is 170-172 °C/10 mmHg and the melting point is 28-30 °C .科学研究应用
分子构型研究
使用扫描隧道显微镜(STM)研究了1,12-二氯十二烷的独特分子构型。研究表明,它在Si(111)-7 x 7表面形成圆形围栏,为不同温度下的分子相互作用和稳定性提供了见解。这对于理解长链卤代烷烃的分子自组装和表面反应具有重要意义 (Dobrin, Harikumar, & Polanyi, 2006)。
自组装单分子层
1,12-二氯十二烷已被用于在ITO等表面上创建自组装单分子层。这些单分子层被研究其稳定性和电化学性质,这对于材料科学和纳米技术应用至关重要 (Oh, Yun, Hyung, & Han, 2004)。
蛛网状结构中的宿主-客体相互作用
已对涉及1,12-二氯十二烷的蛛网状结构进行了研究,提供了有关宿主-客体相互作用的见解。这项研究对于理解蛛网状结构的结构和光谱特性至关重要,蛛网状结构是分子(客体)和晶格(宿主)之间形成的复合物 (Saǧlam等,2010年)。
有机化学中的合成和表征
1,12-二氯十二烷参与了各种有机化合物的合成和表征。研究探讨了它在创造具有潜在应用于光电子学和热电材料等领域的新材料中的作用 (Yue et al., 2011)。
电化学和表面功能团
还对用1,12-二氯十二烷处理的表面的电化学性质进行了研究。这项研究对于理解阳极氧化光刻中表面化学基团的光刻效应至关重要,这是微细加工中使用的一种过程 (Lee, Lee, & Chun, 2005)。
安全和危害
属性
IUPAC Name |
1,12-dichlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXPZVYZVHJVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCl)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192479 | |
| Record name | 1,12-Dichlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3922-28-9 | |
| Record name | 1,12-Dichlorododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,12-Dichlorododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,12-Dichlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-dichlorododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and some key physicochemical properties of 1,12-dichlorododecane?
A1: 1,12-Dichlorododecane is a chlorinated alkane with the molecular formula C12H24Cl2. [, ] Its structure consists of a twelve-carbon linear chain with chlorine atoms attached to the terminal carbons. While the provided research doesn't offer detailed spectroscopic data, it does reveal key physicochemical properties. For instance, its subcooled-liquid vapor pressure (Ps) at 25°C is 648 Pa, and its Henry's law constant (Hs) at the same temperature is 648 Pa·m3/mol. [] These properties provide insights into its volatility and behavior in aqueous environments.
Q2: How does the chain length of dichloroalkanes affect their volatility?
A2: Research indicates that increasing the carbon chain length in dichloroalkanes generally leads to a decrease in vapor pressure. [] This trend is observed for 1,12-dichlorododecane compared to its shorter-chain counterparts like 1,10-dichlorodecane. This decrease in volatility with increasing chain length can be attributed to the stronger van der Waals forces between the longer molecules. []
Q3: Can 1,12-dichlorododecane form specific structures when adsorbed on surfaces?
A3: While not specifically investigated for 1,12-dichlorododecane, research on related haloalkanes, like 1-bromo-dodecane and 1-chloro-dodecane, reveals their ability to form circular structures called "corrals" on silicon surfaces. [] These corrals, composed of pairs of semicircular molecules, are stabilized by charge transfer interactions with the surface. Though not explicitly studied, it's plausible that 1,12-dichlorododecane might exhibit similar self-assembly behavior due to structural similarities with the investigated haloalkanes.
Q4: How does 1,12-dichlorododecane behave in electrochemical reactions?
A4: While the provided research doesn't directly investigate the electrochemical behavior of 1,12-dichlorododecane, it does explore the electrochemical reduction of similar dihaloalkanes, like 1,6-dibromohexane. [] These studies highlight that the carbon-chlorine bond in these compounds is not easily reduced electrochemically. [] This information suggests that 1,12-dichlorododecane might also exhibit resistance to direct electrochemical reduction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-](/img/structure/B1616143.png)


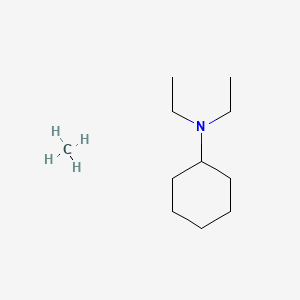
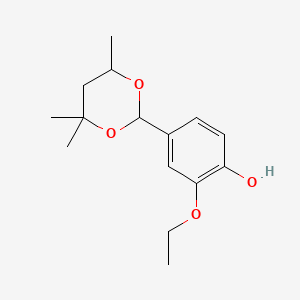
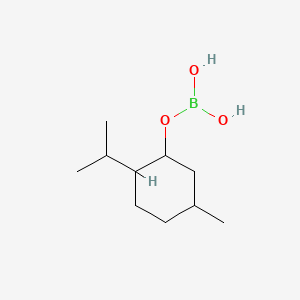
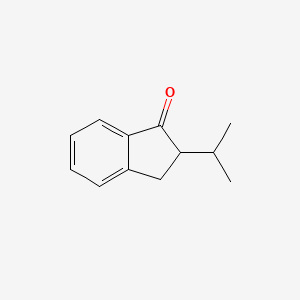
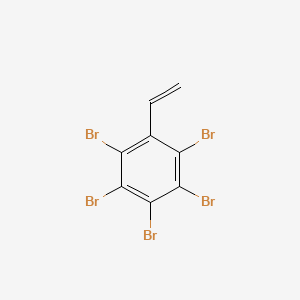

![Nonane, 1,1-bis[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-](/img/structure/B1616155.png)
